molecular formula C31H52O2 B1209406 Cholesteryl butyrate CAS No. 521-13-1

Cholesteryl butyrate

Cat. No. B1209406
CAS RN: 521-13-1
M. Wt: 456.7 g/mol
InChI Key: CKDZWMVGDHGMFR-GTPODGLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cholesteryl butyrate and its derivatives have been synthesized through various chemical methods. For instance, cholesteryl acrylate and its copolymer with butyl methacrylate have been synthesized, with their molecular structures confirmed by IR, ^1H NMR, and elemental analysis, indicating the potential for liquid crystalline phase formation under certain conditions (Li-Tao An, 1994).

Molecular Structure Analysis

The molecular structure of cholesteryl butyrate has been studied in detail, revealing complex crystal structures that differ from the main structure types for cholesteryl esters. These studies have shown that the molecules are packed in almost planar sheets with molecular long axes nearly parallel, indicating features characteristic of the short-range order present in the cholesteric mesophase (G. Han, B. Craven, D. Langs, 1994).

Chemical Reactions and Properties

Chemical reactions involving cholesteryl butyrate have been explored to understand its behavior in various environments. One study involved the synthesis of cholesteryl end-capped random poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide), showcasing the temperature-sensitivity and morphologies of the resulting polymeric micellar nanoparticles (Xue-Ming Liu, Yi-Yan Yang, K. Leong, 2003).

Physical Properties Analysis

The physical properties of cholesteryl butyrate, especially in the context of liquid crystal technology, have been a subject of interest. For instance, the crystal structure of cholesteryl butanoate at 123 K revealed detailed information about the arrangement of molecules, indicating the presence of features characteristic of cholesteric mesophase and providing insights into the monotropic transformation from the crystalline to the cholesteric phase (G. Han, B. Craven, D. Langs, 1994).

Chemical Properties Analysis

The chemical properties of cholesteryl butyrate have been analyzed through various studies, including its role in the formation of solid lipid nanoparticles (SLN) and their impact on cell proliferation, cell-cycle distribution, and expression in human leukemic cells, demonstrating the compound's potential in drug delivery and therapeutic applications (L. Serpe, Stefano Laurora, S. Pizzimenti, et al., 2004).

Scientific Research Applications

Cancer Research and Treatment

Cholesteryl butyrate has been extensively studied for its potential in cancer research and treatment. Solid lipid nanoparticles (SLNs) containing cholesteryl butyrate (cholbut SLN) have been investigated as a delivery system for the anti-cancer drug butyrate. These SLNs have shown promising results in inhibiting the adhesion and migration of cancer cells, which are crucial steps in metastasis dissemination. For instance, Minelli et al. (2012) demonstrated that cholbut SLNs inhibit the adhesion of polymorphonuclear cells to endothelium, suggesting their potential as anti-inflammatory and anti-tumor agents (Minelli et al., 2012). Furthermore, these nanoparticles have been shown to inhibit tumor cell growth using in vitro and in vivo models, as highlighted in another study by Minelli et al. (2013) (Minelli et al., 2013).

Antineoplastic Effects

Cholesteryl butyrate has also been explored for its antineoplastic effects. A study by Brioschi et al. (2008) discusses cholesterylbutyrate (Chol-but) as a prodrug of butyric acid, highlighting its anti-inflammatory properties and inhibitory activity towards histone deacetylases, which have been extensively studied in relation to cancer treatment (Brioschi et al., 2008). These properties make cholesteryl butyrate a significant compound in the development of new cancer therapies.

Antileukemic Activity

The compound has shown improved antileukemic activity when used in specific formulations. Silva et al. (2016) studied all-trans retinoic acid loaded in cholesteryl butyrate solid lipid nanoparticles, demonstrating significant cytotoxicity and increased activity against leukemia cells (Silva et al., 2016). This suggests that cholesteryl butyrate, when used in nanoparticle formulations, can enhance the efficacy of other anticancer drugs.

Role in Inflammation and Immune Response

Cholesteryl butyrate also plays a role in modulating inflammation and the immune response. For instance, Dianzani et al. (2006) showed that cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells, indicating a potential therapeutic role in inflammatory diseases such as inflammatory bowel diseases (Dianzani et al., 2006).

Cell Proliferation and Apoptosis

Research has also explored the effects of cholesteryl butyrate on cell proliferation and apoptosis induction. In a study by Salomone et al. (2004), cholesteryl butyrate solid lipid nanospheres were found to have dose-dependent differentiative anti-proliferative activity on melanoma cell lines and induced apoptosis, indicating their potential utility in cancer treatment (Salomone et al., 2004).

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341216
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl butyrate

CAS RN

521-13-1
Record name Cholesteryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-butanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-ol butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl butyrate
Reactant of Route 2
Reactant of Route 2
Cholesteryl butyrate
Reactant of Route 3
Reactant of Route 3
Cholesteryl butyrate
Reactant of Route 4
Reactant of Route 4
Cholesteryl butyrate
Reactant of Route 5
Reactant of Route 5
Cholesteryl butyrate
Reactant of Route 6
Cholesteryl butyrate

Citations

For This Compound
793
Citations
C Dianzani, R Cavalli, GP Zara… - British journal of …, 2006 - Wiley Online Library
… Cholesteryl-butyrate solid lipid nanoparticles (chol-but SLN) as prodrug are a possible … Cholesteryl butyrate, sodium butyrate and butanol were from Fluka (Buchs, CH). 6-coumarin was …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
R Minelli, L Serpe, P Pettazzoni… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Cholesteryl butyrate solid lipid nanoparticles (cholbut SLN) provide a delivery system for the anti‐cancer drug butyrate. These SLN inhibit the adhesion …
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
R Minelli, S Occhipinti, CL Gigliotti… - British Journal of …, 2013 - Wiley Online Library
Background and Purpose Solid lipid nanoparticles containing cholesteryl butyrate (cholbut SLN ) can be a delivery system for the anti‐cancer drug butyrate. These nanoparticles inhibit …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
B Salomone, R Ponti, MR Gasco, E Ugazio… - Clinical & experimental …, 2000 - Springer
… This study was aimed at evaluating the anti-proliferative and apoptotic in vitro effects of cholesteryl butyrate (chol-but) SLNs on melanoma cells. Increasing concentrations of chol-but …
Number of citations: 26 link.springer.com
EL Silva, FA Lima, G Carneiro… - … of nanoscience and …, 2016 - ingentaconnect.com
… acid in cholesteryl butyrate-… cholesteryl butyrate-solid lipid nanoparticles, with a clear increase in subdiploid DNA content. The ion pair formation in SLN containing cholesteryl butyrate …
Number of citations: 27 www.ingentaconnect.com
L Serpe, S Laurora, S Pizzimenti, E Ugazio… - Anti-cancer …, 2004 - journals.lww.com
Cholesteryl butyrate solid lipid nanoparticles (chol-but SLN) have been proposed as a pro-drug to deliver butyric acid. We compared the effects on cell growth, cell-cycle distribution and …
Number of citations: 31 journals.lww.com
E Ugazio, E Marengo, C Pellizzaro, D Coradini… - European journal of …, 2001 - Elsevier
… the influence of two factors involved in producing cholesteryl butyrate (chol-but) solid lipid … The cells were treated with scalar concentrations of cholesteryl butyrate (from 0.008 to …
Number of citations: 18 www.sciencedirect.com
A Brioschi, GP Zara, S Calderoni, MR Gasco, A Mauro - Molecules, 2008 - mdpi.com
Cholesterylbutyrate (Chol-but) was chosen as a prodrug of butyric acid. Butyrate is not often used in vivo because its half-life is very short and therefore too large amounts of the drug …
Number of citations: 55 www.mdpi.com
C Pellizzaro, D Coradini, S Morel, E Ugazio… - Anticancer …, 1999 - europepmc.org
Background Cholesteryl-butyrate chosen as lipid matrix of solid lipid nanospheres (SLNs) could be a suitable pro-drug to deliver butyric acid and overcome one of the most limiting …
Number of citations: 32 europepmc.org
Z Huang, M Feng, Y Guo, J Su, L Teng, T Liu… - Fluid phase …, 2008 - Elsevier
… In this study, the ternary solubilities of cholesteryl butyrate–cholesteryl benzoate (CBU–CBE) solid mixture, physically mixed on a 50:50 mass basis, in pure supercritical carbon dioxide …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.